

# 5-chlorovaleryl chloride chemical structure and bonding

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## Compound of Interest

Compound Name: 5-Chlorovaleryl chloride

Cat. No.: B075745

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An In-Depth Technical Guide to the Structure, Bonding, and Reactivity of **5-Chlorovaleryl Chloride**

## Executive Summary

**5-Chlorovaleryl chloride** (5-CVC), systematically named 5-chloropentanoyl chloride, is a bifunctional organic compound of significant interest to researchers and process chemists in the pharmaceutical and agrochemical industries.<sup>[1][2]</sup> Its molecular architecture, featuring two distinct and highly reactive electrophilic centers—an acyl chloride and a terminal alkyl chloride—makes it an invaluable and versatile building block.<sup>[3][4]</sup> This guide provides a detailed examination of the chemical structure and bonding of 5-CVC, elucidating how its electronic properties dictate its reactivity. We will explore its synthesis, spectroscopic characterization, and the mechanistic dichotomy of its reactions, offering field-proven insights for its application in advanced organic synthesis.

## Molecular Identity and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is a prerequisite for its effective and safe use in any research or development setting.

## Nomenclature and Identifiers

The compound is cataloged under several identifiers across chemical databases, ensuring its unambiguous identification.

Identifier	Value	Source(s)
IUPAC Name	5-chloropentanoyl chloride	[5][6]
CAS Number	1575-61-7	[5][7][8]
Molecular Formula	C <sub>5</sub> H <sub>8</sub> Cl <sub>2</sub> O	[2][4][5]
Molecular Weight	155.02 g/mol	[5][7]
InChIKey	SVNNWKWHLOJLOK-UHFFFAOYSA-N	[5][6][9]
Canonical SMILES	C(CCCl)CC(=O)Cl	[5][9]

## Physicochemical Characteristics

5-CVC is a combustible, colorless to pale yellow liquid with a characteristic sharp, pungent odor.[4][10][11] It is highly sensitive to moisture and must be handled under inert conditions to prevent decomposition.[10][12]

Property	Value	Source(s)
Appearance	Clear, colorless to slightly yellow liquid	[2]
Density	~1.206 g/mL at 20°C	[2][13]
Boiling Point	38-39 °C at 0.15 mmHg	[2][13]
Flash Point	91 °C (195.8 °F) - closed cup	[9]
Refractive Index	~1.464 at 20°C	[2][13]
Water Solubility	Reacts to form 5-chlorovaleric acid and HCl	[3][10]

## Electronic Structure and Bonding Analysis

The utility of 5-CVC stems directly from its electronic structure. The presence of two chlorine atoms, bonded to carbons in different hybridization states and electronic environments, creates

a molecule with dual reactivity.

## The Bifunctional Framework: Acyl vs. Alkyl Halide

5-CVC's structure contains a five-carbon aliphatic chain with two key functional groups:

- An acyl chloride (-COCl) at the C1 position.
- An alkyl chloride (-CH<sub>2</sub>Cl) at the C5 position.

This bifunctionality allows 5-CVC to act as both a potent acylating and alkylating agent, a property leveraged in the synthesis of complex molecules and specialty polymers.[\[3\]](#)[\[14\]](#)

## Inductive Effects and Electrophilicity

The high electronegativity of the chlorine and oxygen atoms profoundly influences the molecule's electron distribution through inductive effects, creating two primary electrophilic sites susceptible to nucleophilic attack.

- The Carbonyl Carbon (C1): This carbon is the most electrophilic center. It is bonded to two highly electronegative atoms: oxygen and chlorine. The chlorine atom's ability to act as a good leaving group makes the acyl chloride moiety exceptionally reactive towards nucleophiles in nucleophilic acyl substitution reactions.[\[3\]](#)
- The Terminal Carbon (C5): The chlorine atom at this position also withdraws electron density, making the C5 carbon electrophilic and susceptible to bimolecular nucleophilic substitution (S<sub>N</sub>2) reactions.[\[15\]](#)

The acyl chloride group is significantly more reactive than the primary alkyl chloride. This difference in reactivity is crucial as it allows for selective reactions at the C1 position while leaving the C5 position intact for subsequent transformations.

Diagram 1: Molecular structure of **5-chlorovaleryl chloride** with key electrophilic centers highlighted.

## Conformational Analysis

The molecule possesses four rotatable single bonds within its carbon backbone, granting it significant conformational flexibility.[\[5\]](#) This flexibility can be a factor in intramolecular reactions,

though intermolecular reactions typically dominate due to the high reactivity of the acyl chloride.

## Spectroscopic Signature for Structural Verification

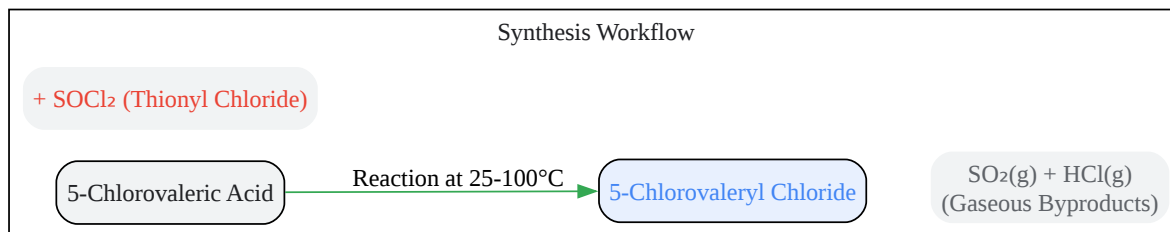
Confirmation of the structure and purity of 5-CVC is routinely achieved through standard spectroscopic techniques. The data presented below are compiled from publicly available spectral databases and literature.<sup>[5]</sup>

Spectroscopic Data	Assignment and Interpretation	Source(s)
FTIR (Neat)	Strong, sharp C=O stretch characteristic of an acyl chloride at $\sim 1800\text{ cm}^{-1}$ .	<sup>[5][16]</sup>
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	$\delta \approx 3.5\text{-}3.6$ (t, 2H, -CH <sub>2</sub> Cl); $\delta \approx 2.9$ (t, 2H, -CH <sub>2</sub> COCl); $\delta \approx 1.8\text{-}2.0$ (m, 4H, internal -CH <sub>2</sub> CH <sub>2</sub> -).	<sup>[5][17]</sup>
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	$\delta \approx 173$ (C=O); $\delta \approx 46$ (-CH <sub>2</sub> COCl); $\delta \approx 44$ (-CH <sub>2</sub> Cl); $\delta \approx 31, 22$ (internal -CH <sub>2</sub> CH <sub>2</sub> -).	<sup>[5][17]</sup>

Note: Exact chemical shifts ( $\delta$ ) may vary depending on the solvent and instrument.

## Synthesis and Mechanistic Considerations

The most common and industrially viable synthesis of 5-CVC involves the reaction of 5-chlorovaleric acid with a chlorinating agent, typically thionyl chloride (SOCl<sub>2</sub>).<sup>[4][17]</sup> This method is favored because the byproducts, sulfur dioxide (SO<sub>2</sub>) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, driving the reaction to completion.<sup>[17]</sup>



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Diagram 2: Primary synthetic workflow for **5-chlorovaleryl chloride**.

## Experimental Protocol: Synthesis from 5-Chlorovaleric Acid

This protocol is a representative procedure derived from established methods.[15][17]

CAUTION: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as it involves corrosive materials and generates toxic gas.[12][18]

- **Setup:** Equip a four-neck round-bottom flask with a reflux condenser, a dropping funnel, a mechanical stirrer, and a gas outlet connected to a basic scrubber (e.g., NaOH solution) to neutralize HCl and SO<sub>2</sub> gases.
- **Charging:** Charge the flask with 5-chlorovaleric acid (1.0 eq).
- **Reagent Addition:** Slowly add thionyl chloride (1.1-1.5 eq) to the stirred acid via the dropping funnel. The reaction is often exothermic, and cooling may be required to maintain control.
- **Reaction:** After the addition is complete, heat the mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours.
- **Monitoring (Self-Validation):** The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO<sub>2</sub>). This provides an inherent, self-validating endpoint for the conversion.

- **Workup:** Once the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure.
- **Purification:** The resulting crude **5-chlorovaleryl chloride** is then purified by fractional vacuum distillation to yield a colorless liquid.[\[17\]](#)

## Reactivity and Applications in Drug Development

The dual electrophilic nature of 5-CVC is the cornerstone of its utility as a versatile intermediate.[\[3\]](#)

### Nucleophilic Acyl Substitution

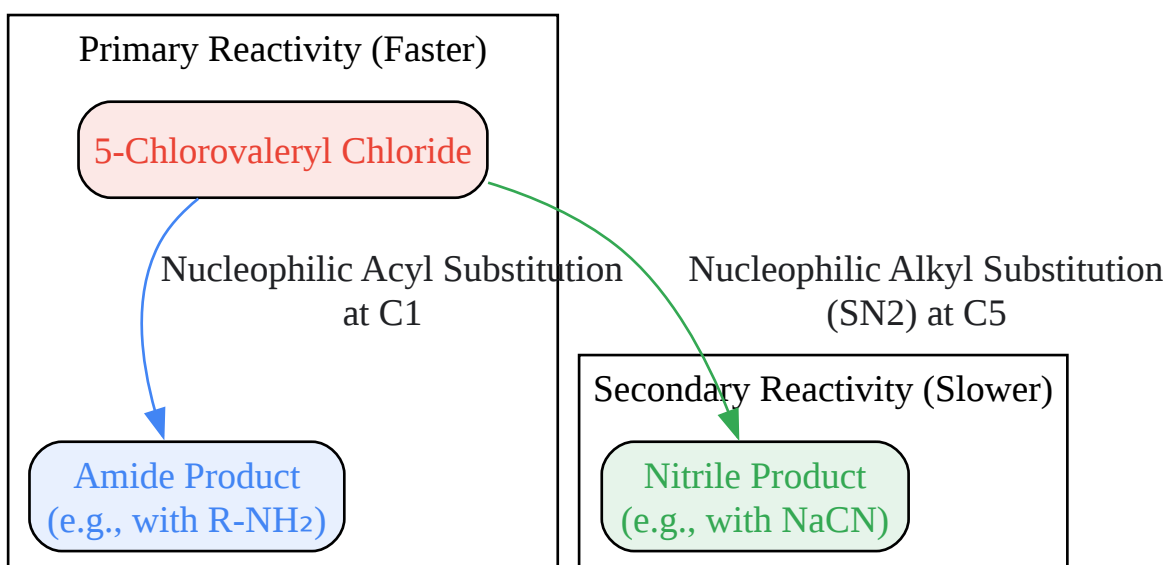
The acyl chloride is the more reactive site. It readily undergoes reaction with a wide range of nucleophiles:

- **Amines:** Form stable amide bonds, a reaction fundamental to the synthesis of many active pharmaceutical ingredients (APIs).[\[3\]](#)
- **Alcohols:** Form ester linkages, used in creating prodrugs or modifying polymer properties.[\[3\]](#)
- **Friedel-Crafts Acylation:** Reacts with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.[\[3\]](#)

### Nucleophilic Alkyl Substitution

The terminal chloride can be displaced by various nucleophiles, typically after the acyl chloride has been reacted or in the presence of a nucleophile that does not readily react with acyl chlorides. This  $S_N2$  reaction allows for the introduction of functionalities such as azides, cyanides, or thiols.[\[15\]](#)

This differential reactivity allows for a stepwise functionalization, making 5-CVC an excellent linker or spacer molecule in the construction of complex architectures like antibody-drug conjugates (ADCs) or PROTACs.[\[3\]](#) It is a key intermediate in the synthesis of the antithrombotic drug Apixaban and the anti-platelet agent Cilostazol.[\[2\]](#)[\[7\]](#)[\[17\]](#)



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